molecular formula C5H10N2O B1289381 Pyrrolidine-3-carboxamide CAS No. 471254-10-1

Pyrrolidine-3-carboxamide

Cat. No.: B1289381
CAS No.: 471254-10-1
M. Wt: 114.15 g/mol
InChI Key: IQHXABCGSFAKPN-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves optimized synthetic routes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced reagents to facilitate the formation of the pyrrolidine ring .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Safety and Hazards

When handling Pyrrolidine-3-carboxamide, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be used only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The exploration of pyrrolidine derivatives, especially during 2015–2023, has shown their significance as fundamental components of the skeletal structure .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with several enzymes, including carbonic anhydrase and acetylcholinesterase, exhibiting inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has been shown to interact with various proteins, influencing their conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of GABA transporters and ion channels, impacting neuronal signaling and excitability . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity through competitive inhibition . Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression patterns . These molecular interactions contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function and reduced inflammation . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in amino acid metabolism and energy production . Additionally, this compound can modulate the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its proper function within the cell .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Pyrrolidine-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct biological activities. Compared to pyrrolidine-2-one and pyrrolidine-2,5-diones, this compound exhibits different binding affinities and selectivities towards various biological targets .

Properties

IUPAC Name

pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXABCGSFAKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591134
Record name Pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471254-10-1
Record name Pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the pyrrolidine-3-carboxamide scaffold in medicinal chemistry?

A1: The this compound scaffold is a privileged structure in medicinal chemistry, commonly found in various bioactive compounds. Its presence in numerous research papers highlights its versatility and potential as a starting point for developing novel therapeutics targeting diverse diseases.

Q2: How do this compound derivatives interact with their biological targets?

A2: The specific interactions depend on the substituents attached to the this compound core and the nature of the biological target. For example, [N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were found to interact with sodium channels in a voltage- and use-dependent manner, effectively blocking sodium currents in skeletal muscle fibers. This interaction was influenced by the presence and position of a proline-like cycle and a lipophilic benzyl moiety within the compound structure] []. In another study, [(3S,4S)-1-[(2-CHLOROPHENYL)SULFONYL]-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)this compound] was found to be a covalent ligand for mouse Cathepsin S [].

Q3: Can you provide an example of Structure-Activity Relationship (SAR) studies conducted on this compound derivatives?

A3: Several studies have explored SAR for pyrrolidine-3-carboxamides. For instance, [research on (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)this compound focused on optimizing its formulation for pharmaceutical preparations. The study investigated the impact of varying the ratios of its HCl Form 1, amorphous HCl, and amorphous free base forms on the compound's stability and performance in a granular composition] [, ].

Q4: What is the role of computational chemistry in studying this compound derivatives?

A4: Computational chemistry techniques like molecular modeling and QSAR studies play a crucial role in understanding the structure-activity relationships of this compound derivatives. For instance, [researchers employed equilibrium geometry modeling to understand the spatial arrangement of N-benzyl analogs of tocainide-like compounds and correlate it with their sodium channel blocking activity] [].

Q5: Have any in vivo studies been conducted using this compound derivatives?

A5: Yes, in vivo studies have been conducted to assess the efficacy and safety of this compound derivatives. For instance, [a series of tetramethyl-3-pyrrolinecarboxamide compounds were synthesized and tested for their antiarrhythmic activity in animal models. These compounds demonstrated promising activity against both aconitine- and ouabain-induced arrhythmias, with some exhibiting superior efficacy and therapeutic index compared to quinidine] [].

Q6: Are there specific analytical methods used to characterize and quantify this compound derivatives?

A6: Various analytical techniques are employed to characterize and quantify these compounds, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [For example, GC-MS analysis of A-2545, a specific this compound derivative, revealed an interesting phenomenon where its hydrolysis product, phthalamide acid, undergoes recyclization back to A-2545 at elevated temperatures] [].

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